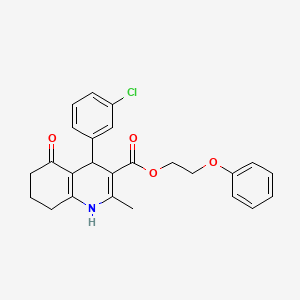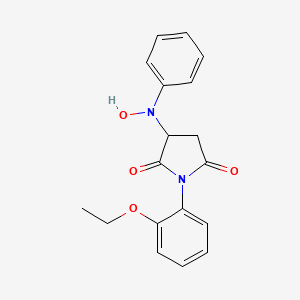
N-butyl-N-ethyl-2-phenylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-ethyl-2-phenylquinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of N-butyl-N-ethyl-2-phenylquinoline-4-carboxamide can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and ketones as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
For industrial production, the synthesis may involve multi-step processes with optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
N-butyl-N-ethyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation, alkylation, and acylation can occur at different positions on the quinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine can yield bromoquinoline derivatives .
Aplicaciones Científicas De Investigación
N-butyl-N-ethyl-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of N-butyl-N-ethyl-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparación Con Compuestos Similares
N-butyl-N-ethyl-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.
2-Phenylquinoline: A simpler derivative lacking the butyl and ethyl groups.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-butyl-N-ethyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-3-5-15-24(4-2)22(25)19-16-21(17-11-7-6-8-12-17)23-20-14-10-9-13-18(19)20/h6-14,16H,3-5,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDBSPCOIARKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperazinone](/img/structure/B4977221.png)
![2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B4977225.png)
![(1,3-benzodioxol-5-ylmethyl)[3-(benzyloxy)-4-methoxybenzyl]amine oxalate](/img/structure/B4977232.png)


![(5Z)-1-(4-Methoxyphenyl)-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4977264.png)
![(5Z)-1-(4-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B4977271.png)
![N-ethyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4977275.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]propanamide](/img/structure/B4977277.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4977281.png)

![(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4977292.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B4977310.png)
